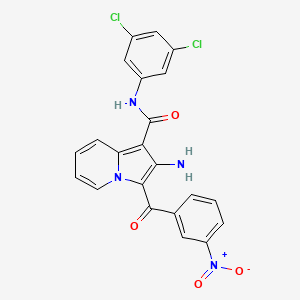
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H14Cl2N4O4 and its molecular weight is 469.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antiparasitic activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a dichlorophenyl group, a nitrobenzoyl moiety, and an indolizine core, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, studies involving indole derivatives have shown that they can upregulate pro-apoptotic factors, leading to increased cell death in cancerous cells .
- In vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), indicating effective antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo320 | 5.2 | Apoptosis induction |
| Calu-3 | 6.7 | Caspase activation |
Antiparasitic Activity
In addition to anticancer properties, there is emerging evidence supporting the antiparasitic potential of this compound.
- Research Findings : Compounds with similar structures have shown potent activity against various parasites, including Entamoeba histolytica and Giardia intestinalis. For example, related derivatives exhibited IC50 values significantly lower than standard treatments like metronidazole .
- Mechanism of Action : The antiparasitic effects are thought to arise from the disruption of metabolic pathways within the parasites, potentially through inhibition of key enzymes or interference with cellular respiration mechanisms.
| Parasite | IC50 (µM) | Comparison with Standard |
|---|---|---|
| E. histolytica | 1.47 | Lower than metronidazole |
| G. intestinalis | 1.50 | Comparable efficacy |
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
- Indole Derivative Study : A study demonstrated that a series of indole-based compounds exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting that structural modifications could enhance biological activity .
- Antiparasitic Evaluation : Another study focused on a set of nitro-substituted indoles which displayed selective toxicity against parasitic infections while maintaining low cytotoxicity towards mammalian cells .
Propriétés
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O4/c23-13-9-14(24)11-15(10-13)26-22(30)18-17-6-1-2-7-27(17)20(19(18)25)21(29)12-4-3-5-16(8-12)28(31)32/h1-11H,25H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFZFAKJBPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














